3,4-Dichloro-5-isopropoxypyridazine
Description
These compounds share a common pyridazine core substituted with chlorine atoms and alkoxy groups, which influence their reactivity, stability, and applications in pharmaceuticals or agrochemicals.
Properties
CAS No. |
1346697-99-1 |
|---|---|
Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,4-dichloro-5-propan-2-yloxypyridazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-5-3-10-11-7(9)6(5)8/h3-4H,1-2H3 |
InChI Key |
FDCQGBBYHOVMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Dichloro-5-isopropoxypyridazine involves several steps. One common method includes the reaction of 3,4-dichloropyridazine with isopropyl alcohol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
3,4-Dichloro-5-isopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical synthesis.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5-isopropoxypyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-isopropoxypyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Properties
The table below compares key molecular parameters of 3,4-Dichloro-5-propoxypyridazine and 3,4-dichloro-5-(pentan-2-yloxy)pyridazine :
Note: Mass values for the pentan-2-yloxy derivative were calculated based on its molecular formula, as explicit data is unavailable in the evidence.
Key Observations:
- Alkoxy Chain Length : The pentan-2-yloxy group introduces a branched, longer-chain substituent compared to the linear propoxy group. This increases hydrophobicity and may reduce solubility in polar solvents .
- Mass Differences : The pentan-2-yloxy derivative’s larger molecular mass (260.15 Da vs. 207.05 Da) reflects its extended carbon chain, which could impact pharmacokinetic properties like metabolic stability .
Biological Activity
3,4-Dichloro-5-isopropoxypyridazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
3,4-Dichloro-5-isopropoxypyridazine features a pyridazine ring with chlorine substitutions at the 3 and 4 positions and an isopropoxy group at the 5 position. The presence of chlorine atoms enhances the compound's reactivity, while the isopropoxy group may influence its solubility and biological interactions.
Chemical Formula: CHClNO
Molecular Weight: 219.07 g/mol
Biological Activity
Pyridazine derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Some pyridazine derivatives exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects: Certain analogs have shown potential in reducing inflammation markers.
The specific biological activity of 3,4-Dichloro-5-isopropoxypyridazine requires further empirical investigation to establish its pharmacological profile fully. Preliminary studies suggest that the compound may interact with biological systems through mechanisms such as enzyme inhibition or receptor modulation.
Interaction Studies
Understanding how 3,4-Dichloro-5-isopropoxypyridazine interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically focus on:
- Binding Affinity: Evaluating how well the compound binds to target proteins or receptors.
- Mechanism of Action: Investigating the biochemical pathways affected by the compound.
- Toxicological Profile: Assessing safety and side effects associated with its use.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3,4-Dichloro-5-isopropoxypyridazine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Chloro-5-methoxypyridazine | Chlorine at position 3; methoxy group at 5 | Potentially different solubility profile |
| 4-Chloro-3-isopropoxypyridazine | Chlorine at position 4; isopropoxy group at 3 | May exhibit distinct biological activity |
| 2,6-Dichloropyridazine | Dichloro substitutions at positions 2 and 6 | Different reactivity patterns |
| Trifluoromethylpyridine | Contains trifluoromethyl group | Enhanced lipophilicity and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
